![molecular formula C8H10N6 B13070772 1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070772.png)
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazine and triazole rings. These nitrogen-containing heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable candidate for various scientific research applications.
Métodos De Preparación
The synthesis of 1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ethyl Linker: The ethyl group is introduced via alkylation reactions.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, often using halogenated reagents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Mecanismo De Acción
The mechanism of action of 1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(Pyrazin-2-yl)ethylidenehydrazine: This compound also features a pyrazine ring but differs in its hydrazine moiety.
2-[3-(1-(Quinazolin-4-yl)amino)ethyl]pyrazin-2-ylthiazole-5-carbonitrile: This compound includes a quinazoline ring and is used as a pesticide.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities.
The uniqueness of this compound lies in its combination of pyrazine and triazole rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10N6 |
|---|---|
Peso molecular |
190.21 g/mol |
Nombre IUPAC |
1-(2-pyrazin-2-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H10N6/c9-8-12-6-14(13-8)4-1-7-5-10-2-3-11-7/h2-3,5-6H,1,4H2,(H2,9,13) |
Clave InChI |
HWOFEOAQLZJUEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)CCN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


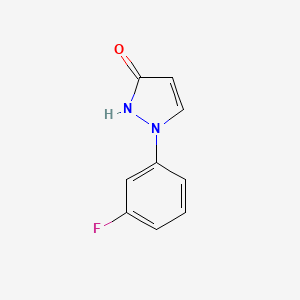

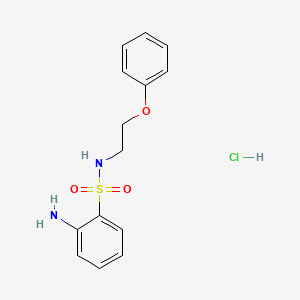
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)

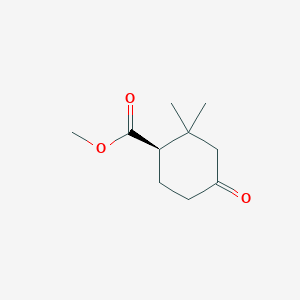
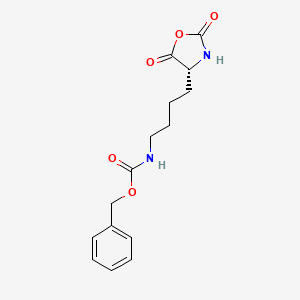
![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)
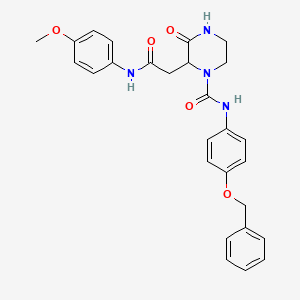
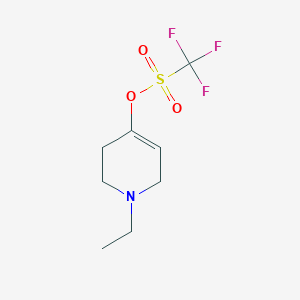
![5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13070731.png)

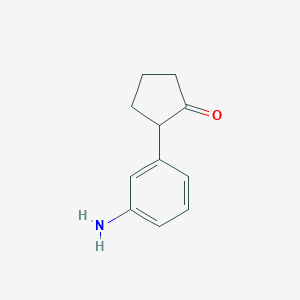
![1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13070756.png)
